molecular formula C20H22N2O4S B2776438 N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-44-1

N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2776438
CAS No.: 896357-44-1
M. Wt: 386.47
InChI Key: MJJNNXYFKHQKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . It also contains a sulfonamide group (-SO2NH2), which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline portion of the molecule is planar due to the conjugated pi system of the fused benzene and pyridine rings . The sulfonamide group would introduce polarity to the molecule .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Sulfonamides are generally stable but can react with bases to form salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolines are generally colorless liquids or solids with a strong, unpleasant odor . Sulfonamides are typically crystalline solids .

Scientific Research Applications

Anti-Cancer Activity

One significant application of N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide derivatives is in the field of anti-cancer research. These compounds have been synthesized and evaluated for their cytotoxic activities against tumor cell lines. A study by Ma and Gong (2022) discovered a novel quinoline sulfonamide derivative with strong inhibitory effects on the proliferation of HeLa cells, demonstrating potent tubulin polymerization inhibitory activity. This finding suggests these derivatives as potential lead compounds for cancer therapy development (Juan Ma & Guo-Hua Gong, 2022).

Antibacterial and Antimicrobial Effects

Another research focus is the antibacterial and antimicrobial properties of quinoline sulfonamide derivatives. Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This study highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their structure-activity relationships and potential therapeutic applications. The green synthesis approach for creating novel quinoxaline sulfonamides demonstrates an efficient and environmentally friendly method to produce these compounds, offering a sustainable pathway for drug development (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017).

Safety and Hazards

Like all chemicals, this compound should be handled with care. Quinolines can be irritants and are also flammable . Sulfonamides can cause allergic reactions in some individuals .

Future Directions

The future directions for this compound would likely involve further exploration of its potential biological activities. Given the known activities of quinolines and sulfonamides, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-7-4-14(5-8-17)13-21-27(24,25)18-11-15-3-2-10-22-19(23)9-6-16(12-18)20(15)22/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNNXYFKHQKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.